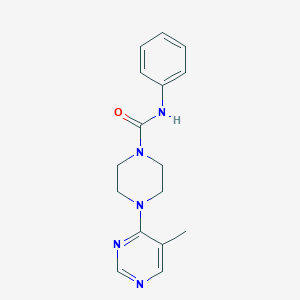

(Z)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

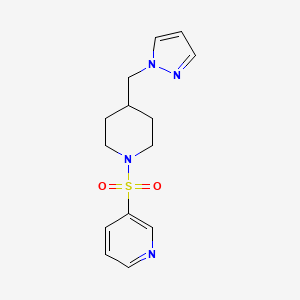

The compound (Z)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide is a cyano-containing enamide with methoxyphenyl substituents. It is part of a class of compounds that have been studied for their unique interactions in crystal packing and potential applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of a lithium salt of an ethyl cyanoacetate with a substituted benzohydroximoyl fluoride. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a compound with a similar structure, was prepared using this method, which suggests that a similar approach could be used for the synthesis of (Z)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide .

Molecular Structure Analysis

In the solid state, compounds of this family have been found to exist as the enamine tautomer, with the cyano group cis to the aromatic substituent, which is indicative of the Z configuration. The molecular structure is characterized by specific bond distances, such as the C=C and C–N bonds, which are crucial for the compound's reactivity and interactions .

Chemical Reactions Analysis

The chemical behavior of these compounds under different conditions can be complex. For example, in mass spectrometry studies, related compounds have shown a propensity for acid-catalyzed isomerization reactions, such as the Zip reaction, which can complicate the analysis of these molecules . This suggests that (Z)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide may also undergo similar reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the cyano group and the methoxyphenyl substituents can lead to unique non-covalent interactions, such as N≡π and O≡π interactions, as well as hydrogen bonding, which can affect the compound's solubility, stability, and crystal packing. For example, ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate has been shown to form a simple 1-D double-column structure in the crystal lattice due to these interactions . These properties are essential for understanding the material's behavior in different environments and potential applications.

Applications De Recherche Scientifique

Electrochromic and Electrofluorescent Materials

A study by Sun et al. (2016) explored electroactive polyamides with bis(diphenylamino)-fluorene units, revealing their excellent solubility, outstanding thermal stability, and remarkable reversible electrochromic characteristics. This research showcases the potential of similar compounds in developing advanced materials for electronics and optoelectronics (Sun et al., 2016).

Mechanofluorochromic Properties

Research by Song et al. (2015) on 3-aryl-2-cyano acrylamide derivatives, including compounds similar to "(Z)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide," demonstrated distinct optical properties influenced by their stacking mode. This study indicates potential applications in developing materials with tunable optical properties (Song et al., 2015).

Asymmetric Catalysis

Imamoto et al. (2012) discussed the synthesis of rigid P-chiral phosphine ligands for asymmetric catalysis, highlighting the versatility of similar compounds in facilitating highly selective chemical transformations. This research has implications for the synthesis of chiral pharmaceuticals and fine chemicals (Imamoto et al., 2012).

Crystal Packing Interactions

Zhang et al. (2011) investigated the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, uncovering the significance of N⋯π and O⋯π interactions. This study contributes to the understanding of molecular interactions in solid states, with potential applications in the design of molecular crystals (Zhang et al., 2011).

Directed Arylation and Alkenylation

A study by Ilies et al. (2017) on the iron/zinc-co-catalyzed directed arylation and alkenylation of C(sp3)–H bonds presents a novel methodology for C–C bond formation using organoborate reagents. This research opens new avenues for the functionalization of amides and similar compounds (Ilies et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(Z)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-16-7-3-13(4-8-16)11-14(12-19)18(21)20-15-5-9-17(23-2)10-6-15/h3-11H,1-2H3,(H,20,21)/b14-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMGIADQLYFVLO-KAMYIIQDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide](/img/structure/B3013839.png)

![6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione](/img/structure/B3013843.png)

![[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B3013846.png)

![2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B3013848.png)

![(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3013850.png)

![Methyl 2-[(1-ethylpyrazol-4-yl)amino]acetate](/img/structure/B3013852.png)

![1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B3013853.png)

![[2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B3013854.png)

![2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B3013856.png)